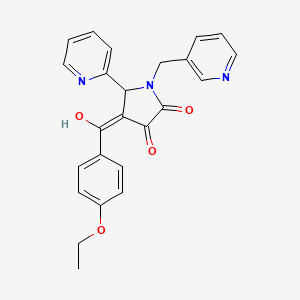

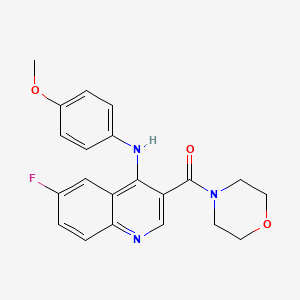

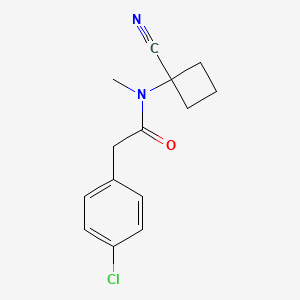

![molecular formula C18H18N2O4S2 B2511422 (Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 1006006-70-7](/img/structure/B2511422.png)

(Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound , (Z)-ethyl 3-(2-methoxyethyl)-2-((thiophene-2-carbonyl)imino)-2,3-dihydrobenzo[d]thiazole-6-carboxylate, is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its heterocyclic components and functional groups. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and reactions that can help infer some of the properties and behaviors of the compound.

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, compounds with similar structural motifs have been synthesized by reacting ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate with 4-aryl-2-hydroxy-4-oxobuten-2-oic acids. This reaction leads to the formation of enamino keto forms in solution, which can undergo cyclization under the influence of acetic anhydride to yield ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates . This information suggests that the compound of interest could potentially be synthesized through similar cyclization reactions involving acetic anhydride.

Molecular Structure Analysis

The molecular structure of related thiazolidinone derivatives has been determined using techniques such as FT-IR, NMR, and X-ray diffraction . These studies reveal that the molecules exhibit non-planar structures with significant dihedral angles between the rings, which prevents π-π stacking and contributes to the three-dimensional molecular packing in the crystal lattice. Hydrogen bonding plays a crucial role in the molecular structure, with C-H···O and C-H···N interactions stabilizing the crystal structure . These findings can be extrapolated to suggest that the compound of interest may also display a non-planar structure with similar intermolecular interactions.

Chemical Reactions Analysis

Although the specific chemical reactions of the compound have not been detailed in the provided papers, the presence of functional groups such as the imino group and the carboxylate ester suggests that it may participate in various chemical reactions. For example, the imino group could be involved in nucleophilic addition reactions, while the ester group might undergo hydrolysis or transesterification under certain conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiazolidinone derivatives have been explored using DFT quantum chemical methods . These studies provide insights into the molecular electrostatic potential, HOMO-LUMO energy levels, and dipole moment orientations, which are critical for understanding the nature of inter- and intramolecular charge transfer. The stability of these compounds has been confirmed through the calculation of chemical reactivity descriptors. By analogy, the compound of interest may exhibit similar electronic properties and reactivity patterns, which could be further investigated using quantum chemical calculations.

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial/Antioxidant Applications Compounds with structural similarities to the specified chemical have been synthesized and evaluated for their antimicrobial and antioxidant properties. For instance, ethyl 2-(4-methoxyphenyl)-3-(thiophene-2-carbonyl)cyclopropanecarboxylates and ethyl 4-aryl-7-oxo-4,5,6,7-tetrahydrobenzo[b]thiophene-5-carboxylates were synthesized and demonstrated significant antibacterial and antifungal activities, alongside notable antioxidant potential. These findings underscore the potential of such compounds in developing new antimicrobial and antioxidant agents (Raghavendra et al., 2016).

Structural and Physical Characterization The structural and physical properties of thiazolidinone derivatives, which are structurally related to the target compound, have been extensively studied. These studies include synthesis, X-ray structure determination, and DFT quantum chemical method analysis to elucidate their molecular structure, electrostatic potential, and HOMO-LUMO energy levels. Such detailed characterization provides a foundation for understanding the reactivity and stability of these compounds, paving the way for their application in various fields (Megrouss et al., 2019).

Polymerization and Catalysis Some studies focus on the synthesis and characterization of novel compounds with potential applications in polymerization and catalysis. For example, new stable aryl-substituted acyclic imino-N-heterocyclic carbene complexes have been synthesized and evaluated as catalysts for ethylene polymerization, demonstrating the role of such compounds in advancing materials science and industrial chemistry (Larocque et al., 2011).

Anticancer Activity Additionally, the synthesis of new heterocycles utilizing thiophene-incorporated thioureido substituent as precursors has been explored for their potential anticancer activity. This research highlights the possibility of developing novel therapeutic agents based on structurally related compounds (Abdel-Motaal et al., 2020).

Propiedades

IUPAC Name |

ethyl 3-(2-methoxyethyl)-2-(thiophene-2-carbonylimino)-1,3-benzothiazole-6-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O4S2/c1-3-24-17(22)12-6-7-13-15(11-12)26-18(20(13)8-9-23-2)19-16(21)14-5-4-10-25-14/h4-7,10-11H,3,8-9H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQBITHXNGYGVLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N(C(=NC(=O)C3=CC=CS3)S2)CCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

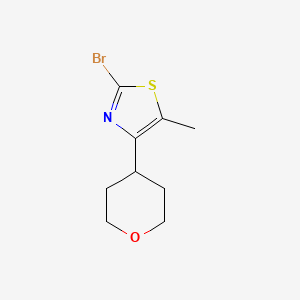

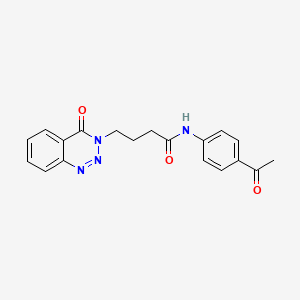

![N-(4-acetylphenyl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2511341.png)

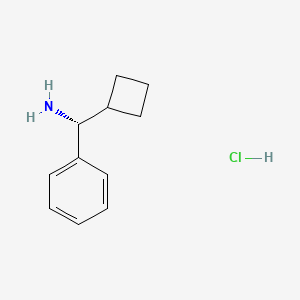

![Ethyl 5-(5-chlorothiophene-2-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2511347.png)

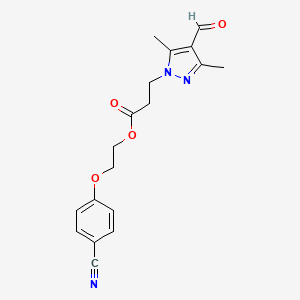

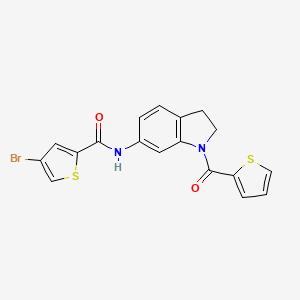

![(1H-benzo[d]imidazol-5-yl)(3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone](/img/structure/B2511353.png)

![3-[(4-Chlorophenyl)amino]propan-1-ol](/img/structure/B2511358.png)

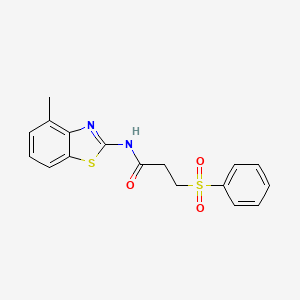

![N-(4-fluorobenzo[d]thiazol-2-yl)-1-(methylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2511359.png)